molecular formula C12H13N3O5S B066413 N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide CAS No. 175201-44-2

N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide

Cat. No.: B066413
CAS No.: 175201-44-2
M. Wt: 311.32 g/mol
InChI Key: NKVOKSUESQNYRJ-UHFFFAOYSA-N
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Description

N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide is a chemical compound with the molecular formula C12H13N3O5S and a molecular weight of 311.31 g/mol This compound is characterized by the presence of a piperazine ring with two keto groups, a sulfonyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

The synthesis of N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is formed by the reaction of ethylenediamine with a suitable diketone under acidic conditions.

    Introduction of the sulfonyl group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the phenyl ring: The phenyl ring is attached through a nucleophilic aromatic substitution reaction, where the sulfonyl piperazine reacts with a halogenated benzene derivative.

    Acetylation: The final step involves the acetylation of the amine group on the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Interfering with DNA replication: It can interfere with the replication of DNA, leading to the inhibition of cell proliferation and induction of apoptosis.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide can be compared with other similar compounds, such as:

    N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)propionamide: This compound has a propionamide group instead of an acetamide group, which may affect its chemical reactivity and biological activity.

    N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)butyramide: This compound has a butyramide group, which may result in different pharmacokinetic properties and biological effects.

    N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)benzamide: This compound has a benzamide group, which may influence its binding affinity to molecular targets and its overall biological activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-8(16)13-9-2-4-10(5-3-9)21(19,20)15-6-11(17)14-12(18)7-15/h2-5H,6-7H2,1H3,(H,13,16)(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVOKSUESQNYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352439
Record name N-[4-(3,5-Dioxopiperazine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819402
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175201-44-2
Record name N-[4-(3,5-Dioxopiperazine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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